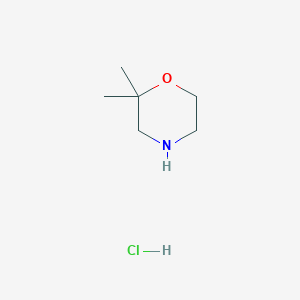
4-Amino-3-thiocyanatobenzoic acid
Übersicht
Beschreibung
4-Amino-3-thiocyanatobenzoic acid (ATB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of benzoic acid and is commonly used as a labeling reagent for proteins and peptides. ATB is also used in the synthesis of other compounds such as fluorescent dyes, which are widely used in biological imaging and diagnostics. In
Wirkmechanismus
The mechanism of action of 4-Amino-3-thiocyanatobenzoic acid is based on its ability to covalently attach to proteins and peptides. The thiocyanate group of 4-Amino-3-thiocyanatobenzoic acid reacts with the amino group of lysine residues in proteins and peptides, forming a stable thiourea bond. This covalent attachment allows for the detection of protein-protein interactions and conformational changes in proteins.
Biochemische Und Physiologische Effekte
4-Amino-3-thiocyanatobenzoic acid has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific for lysine residues in proteins and peptides, allowing for the selective labeling of target molecules. In addition, 4-Amino-3-thiocyanatobenzoic acid has a high molar extinction coefficient, which makes it highly sensitive for detection.
However, there are also limitations to the use of 4-Amino-3-thiocyanatobenzoic acid in lab experiments. 4-Amino-3-thiocyanatobenzoic acid labeling can interfere with protein function and stability, which can affect the interpretation of experimental results. In addition, the covalent attachment of 4-Amino-3-thiocyanatobenzoic acid to proteins and peptides can alter their properties, such as their solubility and charge.
Zukünftige Richtungen
There are several future directions for the use of 4-Amino-3-thiocyanatobenzoic acid in scientific research. One area of research is the development of new fluorescent dyes for biological imaging and diagnostics. 4-Amino-3-thiocyanatobenzoic acid can be used as a starting material for the synthesis of new fluorescent dyes with improved properties, such as increased brightness and photostability.
Another area of research is the development of new labeling reagents for proteins and peptides. 4-Amino-3-thiocyanatobenzoic acid has a limited specificity for lysine residues in proteins and peptides, which can limit its use in certain applications. New labeling reagents with improved specificity and sensitivity are needed for the detection of protein-protein interactions and conformational changes in proteins.
Conclusion:
In conclusion, 4-Amino-3-thiocyanatobenzoic acid is a versatile compound that has been widely used in scientific research. It is a labeling reagent for proteins and peptides, and is also used in the synthesis of fluorescent dyes. 4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments, but also has limitations that need to be considered. Future research directions for 4-Amino-3-thiocyanatobenzoic acid include the development of new fluorescent dyes and labeling reagents with improved properties.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-thiocyanatobenzoic acid is widely used in scientific research as a labeling reagent for proteins and peptides. It is commonly used in fluorescence resonance energy transfer (FRET) experiments, where it is covalently attached to a protein or peptide of interest. The fluorescence of 4-Amino-3-thiocyanatobenzoic acid is quenched when it is in close proximity to another molecule, such as a protein or peptide. This allows for the detection of protein-protein interactions and conformational changes in proteins.
4-Amino-3-thiocyanatobenzoic acid is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics. Fluorescent dyes are used to label cells and tissues for imaging purposes, as well as for the detection of biomolecules such as DNA and proteins.
Eigenschaften
CAS-Nummer |
18330-64-8 |
|---|---|
Produktname |
4-Amino-3-thiocyanatobenzoic acid |
Molekularformel |
C8H6N2O2S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
4-amino-3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12) |
InChI-Schlüssel |
KQFLVUSDAWTRNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
Synonyme |
4-amino-3-thiocyanatobenzoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)












